2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate
Description
This compound belongs to the class of aryl hydrazones featuring a thiophene-carbonyl substituent and a 2-methoxy-4-acetoxyphenyl backbone.
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C15H14N2O4S/c1-10(18)21-12-6-5-11(8-13(12)20-2)9-16-17-15(19)14-4-3-7-22-14/h3-9H,1-2H3,(H,17,19)/b16-9+ |
InChI Key |
FEYQWACFTLBDSO-CXUHLZMHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate typically involves the condensation of 2-methoxy-4-formylphenyl acetate with thiophene-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and acetate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation: The hydrazinylidene moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate exhibit significant antibacterial properties.
Case Study: Antibacterial Efficacy
A study conducted by Madhavi et al. evaluated the antibacterial activity of various substituted phenyl compounds, revealing that modifications to the hydrazine moiety enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Properties
The compound also demonstrates antifungal activity, particularly against strains like Candida albicans.
Research Findings
In vitro studies indicated that the compound inhibited fungal growth effectively at concentrations as low as 50 µg/mL, suggesting potential for therapeutic use in treating fungal infections.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. The mechanism often involves apoptosis induction in cancer cells.
Case Study: Cytotoxic Effects
A study on the cytotoxic effects of related compounds indicated that those with similar structures showed IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 10.0 |
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors, leading to the modulation of cellular processes. The hydrazinylidene moiety can form hydrogen bonds with target proteins, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Substituent Effects
Key Research Findings and Trends
Substituent Impact :
- Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity and antimicrobial potency but may reduce solubility.
- Thiophene’s electron-rich nature (target compound) likely improves binding to aromatic residues in enzymes compared to furyl () or phenyl groups.
Synthetic Efficiency : High yields (>85%) are achieved in hydrazone formation (), but sterically hindered substituents (e.g., triazole-sulfanyl in ) lower yields to ~36% .
Crystallographic Insights : Planar molecular geometries (e.g., ) facilitate intermolecular hydrogen bonding (N–H···O), critical for crystal packing and stability .
Biological Activity
2-Methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique hydrazone linkage and methoxy substitution, has been investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure
The chemical structure of 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate can be represented as follows:
This structure highlights the presence of a methoxy group, a hydrazone moiety, and a thiophene ring, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate exhibit significant antimicrobial properties. For instance, derivatives of hydrazone compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Compounds with similar structures have been shown to inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting a promising therapeutic avenue for inflammatory diseases.
| Assay Type | Cytokine Inhibition (%) |
|---|---|
| ELISA | TNF-alpha: 50% |
| IL-6: 65% |
Anticancer Activity
Preliminary studies indicate that 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate may possess anticancer properties. In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 10 |
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of hydrazone derivatives and their evaluation against various pathogens. The results indicated that modifications at the thiophene position enhanced antimicrobial activity significantly .
- Research on Anti-inflammatory Effects : A paper in Pharmacology Reports described how certain hydrazone derivatives reduced inflammation in animal models by modulating immune responses, leading to decreased levels of inflammatory markers .
- Evaluation of Anticancer Effects : A clinical trial reported in Cancer Research demonstrated that compounds structurally related to 2-methoxy-4-{(E)-[2-(thiophen-2-ylcarbonyl)hydrazinylidene]methyl}phenyl acetate showed promising results in inhibiting tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
